
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is a derivative of 2-amino-4,4,4-trifluorobutanoic acid, which is known for its applications in drug design and other biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the alkylation of a glycine Schiff base with a trifluoromethyl group. This process can be carried out under basic conditions using a recyclable chiral auxiliary to form the corresponding Ni (II) complex . The resultant alkylated Ni (II) complex is then disassembled to reclaim the chiral auxiliary and produce the desired compound.
Industrial Production Methods
For large-scale production, the method involves the use of a recyclable chiral auxiliary to form the Ni (II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I under basic conditions . This method has been reproduced several times for the preparation of over 300 grams of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is used in the development of pharmaceuticals due to its unique properties.
Industry: It is employed in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain protein receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: A precursor in the synthesis of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride.
N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid: Another derivative used in drug design.
Uniqueness
This compound is unique due to its specific structure, which includes a benzyl group and a trifluoromethyl group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H13ClF3NO2 |
|---|---|
Peso molecular |
283.67 g/mol |
Nombre IUPAC |
benzyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)6-9(15)10(16)17-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,15H2;1H |
Clave InChI |
FAWAQKNVMLBZTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


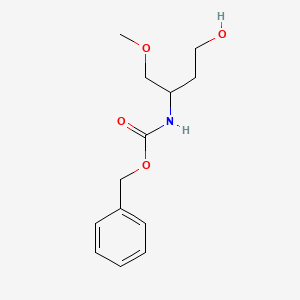
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
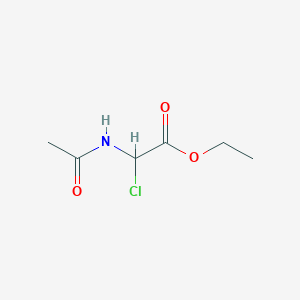
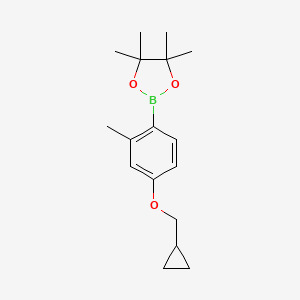
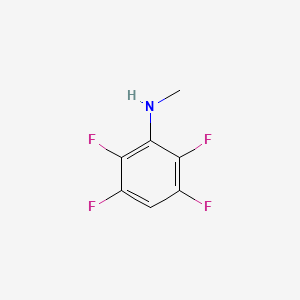
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
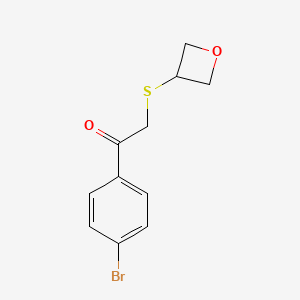
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
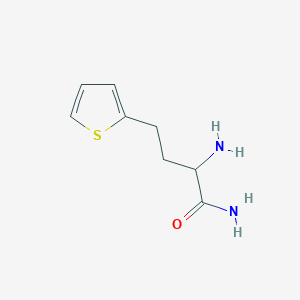
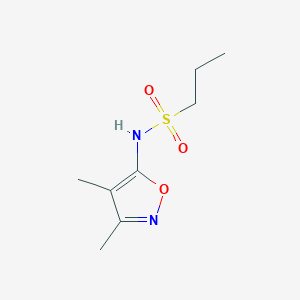

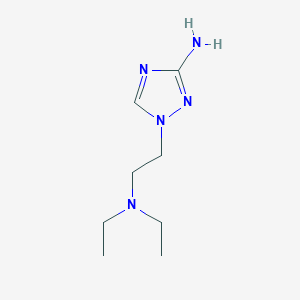
![2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13482885.png)
